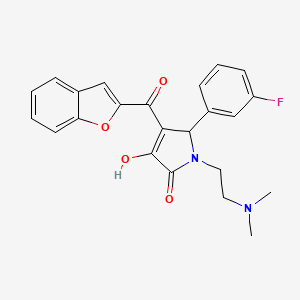

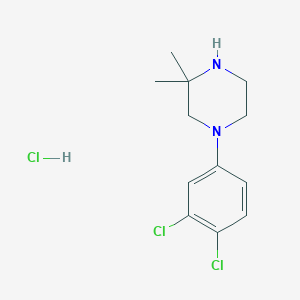

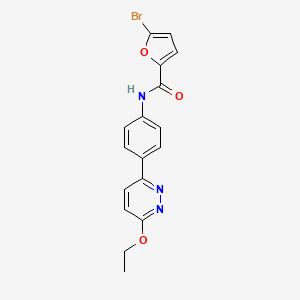

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol, also known as BHT-MOR, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of butylated hydroxytoluene (BHT) and contains a morpholinomethyl group that enhances its properties. In

Scientific Research Applications

Molecular Structure and Bonding

- Molecular Conformation : Studies on compounds similar to 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol, such as (E)-4-tert-Butyl-2-(2,6-diisopropylphenyliminomethyl)-6-(morpholinomethyl)phenol, reveal insights into molecular conformation. In these molecules, features like the morpholine ring having a chair conformation and the orientation of aromatic rings relative to each other are observed (Zhichen Zhu, Jin Cui, & Mingjie Zhang, 2008).

Chemical Interactions and Kinetics

- Acid-Base Interactions : Research on similar compounds, such as the interaction between tetra(4-nitro-5-tert-butyl)phthalocyanine and morpholine, provides insights into the kinetics of proton transfer and the influence of molecular structure on acid-base interactions (O. Petrov, E. Kuz’mina, V. Maizlish, & A. Rodionov, 2013).

Catalysis and Asymmetric Synthesis

- Catalytic Applications : Compounds like 2,3-bis(tert-butylmethylphosphino)quinoxaline demonstrate the use of tert-butyl groups in catalysis, particularly in asymmetric hydrogenation, suggesting potential roles for related compounds in similar chemical processes (T. Imamoto et al., 2012).

Synthesis and Molecular Design

- Synthetic Methodology : Research on the synthesis of related compounds, such as the facile route to 3,5-disubstituted morpholines, provides insights into the methodologies that could be applicable to 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol. This includes techniques for achieving optical purity and constructing chiral building blocks (R. Dave & N. Sasaki, 2004).

Chemical Reactions and Properties

- Chemical Reactions and Stability : Studies on similar compounds, such as reactions of tert-butoxy radicals with phenols, can provide insights into the reactivity of tert-butyl groups in various solvents and under different conditions. This is relevant for understanding the chemical behavior of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol in various environments (P. Das, M. V. Encinas, S. Steenken, & J. Scaiano, 1981).

properties

IUPAC Name |

5-tert-butyl-3-(morpholin-4-ylmethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)12-8-11(14(18)13(17)9-12)10-16-4-6-19-7-5-16/h8-9,17-18H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHOBORMCCTQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1,1-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)

![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2808283.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)